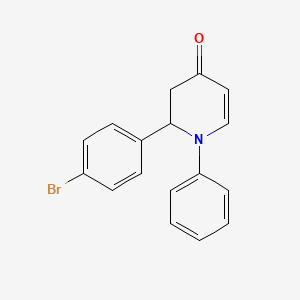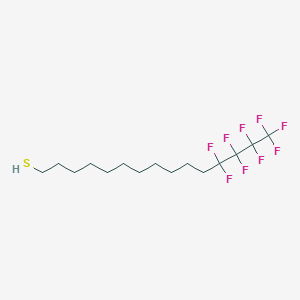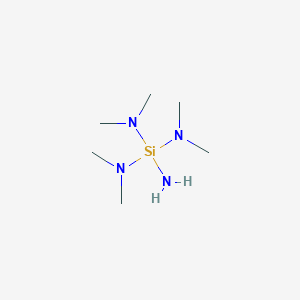
Tris(dimethylamino)silylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dimethylamino)silylamine, also known as H2NSi(NMe2)3, is an organosilicon compound. It is a derivative of ammonia where all three hydrogen atoms are replaced by dimethylamino groups. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Tris(dimethylamino)silylamine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tris(dimethylamino)silylamide with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane . Another method includes the reaction of this compound with aluminum triethyl . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Tris(dimethylamino)silylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films using plasma-enhanced atomic layer deposition.
Substitution: It reacts with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane.
Hydrolysis: The compound can undergo hydrolysis to form ammonia and other by-products.
Common reagents used in these reactions include aluminum trichloride, aluminum triethyl, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Tris(dimethylamino)silylamine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of tris(dimethylamino)silylamine involves its reactivity with various substrates. For instance, during the atomic layer deposition process, the compound reacts with ozone to form silicon oxide films . The molecular targets and pathways involved in these reactions are primarily related to the silicon and nitrogen atoms in the compound, which interact with the substrates to form the desired products.
Comparaison Avec Des Composés Similaires
Tris(dimethylamino)silylamine can be compared with other similar compounds such as:
Bis(trimethylsilyl)amine:
Tris(trimethylsilyl)amine: This compound has three trimethylsilyl groups replacing the hydrogen atoms of ammonia.
This compound is unique due to its three dimethylamino groups, which provide distinct reactivity and applications compared to its counterparts.
Propriétés
Numéro CAS |
243463-80-1 |
|---|---|
Formule moléculaire |
C6H20N4Si |
Poids moléculaire |
176.34 g/mol |
Nom IUPAC |
N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H20N4Si/c1-8(2)11(7,9(3)4)10(5)6/h7H2,1-6H3 |
Clé InChI |
GRTVRUDGKHGEEO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](N)(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
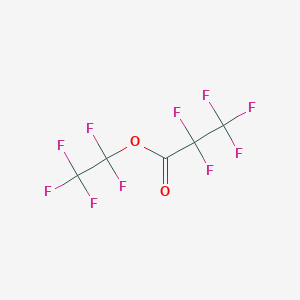
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
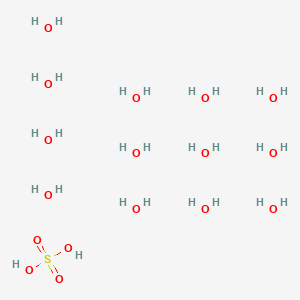
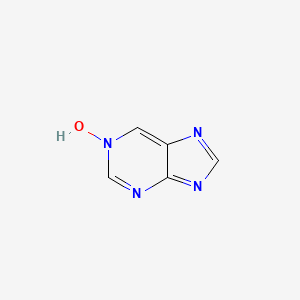
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
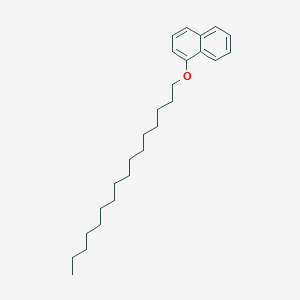
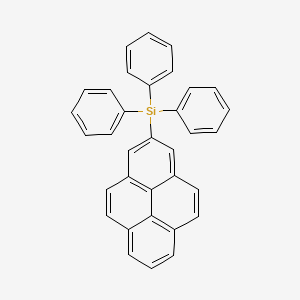
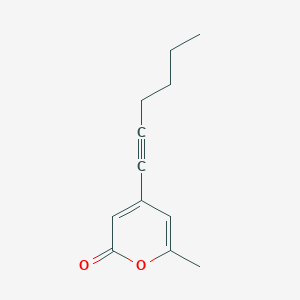
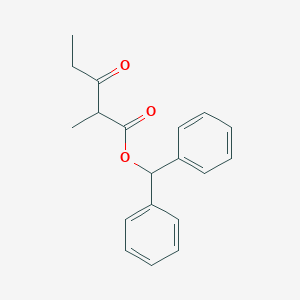
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
